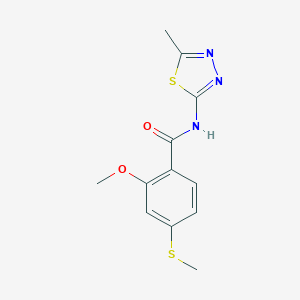![molecular formula C19H20ClN3O2 B505724 4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B505724.png)
4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a chemical compound with a complex structure, often used in various scientific research applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-{4-[(4-methylpiperazin-1-yl)phenyl]benzamide
- 4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl methyl ether hydrochloride
Uniqueness
4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C19H20ClN3O2 |
|---|---|
Molekulargewicht |
357.8g/mol |
IUPAC-Name |
4-chloro-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-22-10-12-23(13-11-22)19(25)16-4-2-3-5-17(16)21-18(24)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,24) |
InChI-Schlüssel |
IDTJBFFJYQWZDC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(DIETHYLAMINO)ETHYL]-2-(3-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE](/img/structure/B505641.png)
![6-Amino-4-(2-bromophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505642.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505643.png)
![6-Amino-4-(4-bromophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505644.png)
![6-Amino-3-(1-naphthyl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505646.png)
![1-(9H-CARBAZOL-9-YL)-2-[(3,4-DIMETHYLPHENYL)AMINO]ETHAN-1-ONE](/img/structure/B505649.png)
![2-[butyl(methyl)amino]-N-[2-(dimethylamino)-4-quinolinyl]acetamide](/img/structure/B505650.png)
![4,6-dimethyl-2-oxo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-2H-pyran-5-carboxamide](/img/structure/B505651.png)
![6-Amino-4-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505652.png)
![N-(4-Chloro-2-methyl-phenyl)-2-[4-(furan-2-carbonyl)-piperazin-1-yl]-acetamide](/img/structure/B505657.png)
![1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B505659.png)
![1-[2-(4-morpholinyl)ethyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B505660.png)
![1-{[4-(2-Chlorophenyl)-5-methyl-3-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B505661.png)

